Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound classified under the pyrazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound features an ethyl ester group at the 5-position, a 4-chlorobenzyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. Its chemical formula is and it is identified by the CAS number 245035-73-8 .
The synthesis of ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps:
The molecular structure of ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate can be represented as follows:
The structure features a pyrazole ring with substituents that enhance its chemical reactivity and solubility, making it suitable for various applications in research and industry .
Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate can participate in several chemical reactions:
Key chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
Ethyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
The 1H-pyrazole heterocycle represents a privileged scaffold in drug discovery due to its unique physicochemical properties and broad bioactivity spectrum. Its aromatic 5-membered ring structure, featuring two adjacent nitrogen atoms, enables diverse binding interactions with biological targets. Pyrazole derivatives exhibit significant pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities, as evidenced by FDA-approved drugs like celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor) [3] [6] [9]. The scaffold’s synthetic versatility allows strategic substitution at N1, C3, C4, and C5 positions, facilitating precise modulation of steric, electronic, and pharmacokinetic properties. This adaptability positions pyrazole derivatives as indispensable tools in rational pharmacophore design, particularly for target-specific therapeutics with optimized efficacy [4] [9].
The 1H-pyrazole core contributes critically to bioactivity through three key mechanisms:
Table 1: Molecular Properties of Ethyl 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₅ClN₂O₂ |
SMILES | CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)C |
Molecular Weight | 278.74 g/mol |
Hydrogen Bond Acceptors | 4 (carbonyl O, N2, ester O) |
Hydrogen Bond Donors | 1 (N1-H) |
Topological Polar Surface Area | 46.2 Ų |
LogP (Predicted) | 3.1 ± 0.5 |
Aromatic Ring Count | 2 (pyrazole + chlorobenzyl) |
Source: PubChem data [2]
X-ray crystallography of analogous compounds reveals a coplanar orientation between the pyrazole ring and C4 substituents, maximizing π-conjugation. This planarity enhances stacking interactions in hydrophobic protein pockets, as observed in COX-2 inhibitors where the sulfonamide group extends into a secondary pocket [8]. The core’s metabolic stability—resistant to cytochrome P450 oxidation—further enhances druglikeness, explaining its prevalence in >20 FDA-approved drugs [6] [9].
The 4-chlorobenzyl moiety at N1 provides three critical pharmacological advantages:
Table 2: Spectroscopic Characterization of Ethyl 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
Technique | Key Features |
---|---|
FT-IR (KBr) | 3150 cm⁻¹ (N-H str.), 1705 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N), 1090 cm⁻¹ (C-Cl) |
¹H NMR (600 MHz, DMSO-d6) | δ 7.38 (d, 2H, Ar-H), 7.29 (d, 2H, Ar-H), 6.25 (s, 1H, C4-H), 5.21 (s, 2H, CH₂), 4.21 (q, 2H, OCH₂), 2.32 (s, 3H, CH₃), 1.28 (t, 3H, CH₃) |
¹³C NMR (150 MHz, DMSO-d6) | δ 161.2 (C=O), 150.1 (C5), 140.5 (C3), 132.8 (Ar-C), 129.7 (Ar-CH), 128.9 (Ar-CH), 105.2 (C4), 60.1 (OCH₂), 52.3 (CH₂), 14.5 (CH₃), 10.2 (CH₃) |
ESI-MS | m/z 279.09 [M+H]⁺ (calc. 279.09), 301.07 [M+Na]⁺ |
Source: Adapted from spectral data of analogous compounds [7] [8]
The C3-methyl and C5-ester substituents synergistically modulate electronic and steric properties:
The pharmacophore demonstrates multitarget bioactivity attributable to its substituent synergy:
Table 3: Biological Activities of Structural Analogs
Activity | Test System | Result | Lead Analog Structure |
---|---|---|---|
Anticancer | Dalton’s Lymphoma (DLA) | 75% apoptosis at 25 μM; BCL-2 ↓ 4-fold | 1-(4-Cl-Bn)-3-Me-5-CO₂H-pyrazole |
Anti-Inflammatory | Carrageenan-induced edema | 78% inhibition at 50 mg/kg (vs 82% indomethacin) | 1-(4-F-Bn)-3-Me-5-CO₂Et-pyrazole |
Antioxidant | DPPH scavenging | EC₅₀ 28 μM (vs 32 μM ascorbic acid) | 1-Bn-3-Me-5-CO₂Et-pyrazole |
Antidiabetic | α-Glucosidase inhibition | IC₅₀ 1.7 μM (vs 3.2 μM acarbose) | 1-(4-NO₂-Bn)-3-Me-5-CONH₂-pyrazole |
Source: Compiled from biological evaluations of pyrazole derivatives [6] [8] [10]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3